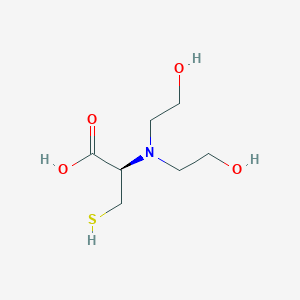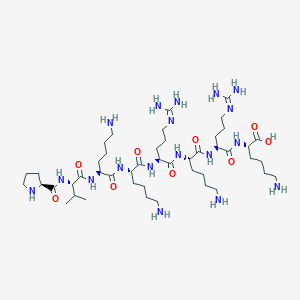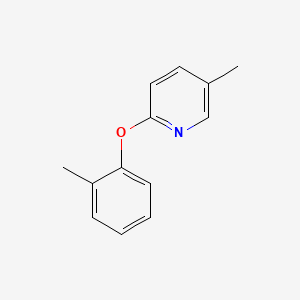
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide typically involves the reaction of 2-hydroxypyridine with nitramide derivatives under controlled conditions. One common method includes the following steps:
Formation of 2-Hydroxypyridine Salt: 2-Hydroxypyridine is reacted with a base such as triethylamine to form the corresponding salt.
Reaction with Nitramide Derivative: The 2-hydroxypyridine salt is then reacted with a nitramide derivative, such as nitramide chloride, in an organic solvent like ethanol or acetone.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-hydroxypyridine and nitramide derivatives are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The nitramide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents like dichloromethane.
Major Products Formed:
Oxidation: Oxazolo derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide can be compared with other similar compounds to highlight its uniqueness:
N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide: Similar in structure but lacks the nitramide group, resulting in different chemical reactivity and biological activity.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Another related compound with a carboxylic acid group instead of a nitramide group, leading to different applications and properties.
N-(2-Oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas: Contains a thiourea group, which imparts distinct chemical and biological properties compared to the nitramide group.
Properties
CAS No. |
142010-52-4 |
|---|---|
Molecular Formula |
C5H5N3O3 |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
N-(2-oxo-1H-pyridin-3-yl)nitramide |
InChI |
InChI=1S/C5H5N3O3/c9-5-4(7-8(10)11)2-1-3-6-5/h1-3,7H,(H,6,9) |
InChI Key |
BTLPQQGCEZIZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)


![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)





